Non-8-ene-1-thiol

Nanomaterials Surface Functionalization Gold Nanoparticles

Non-8-ene-1-thiol (CAS 304435-87-8) is an omega-alkenethiol with the molecular formula C9H18S and a molecular weight of 158.31 g/mol. It belongs to the class of omega-functionalized alkanethiols, which are fundamental building blocks for self-assembled monolayers (SAMs) on gold and other metal surfaces.

Molecular Formula C9H18S
Molecular Weight 158.3
CAS No. 304435-87-8
Cat. No. B2499115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNon-8-ene-1-thiol
CAS304435-87-8
Molecular FormulaC9H18S
Molecular Weight158.3
Structural Identifiers
SMILESC=CCCCCCCCS
InChIInChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2
InChIKeyUWSUCUOWHVJALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Non-8-ene-1-thiol (CAS 304435-87-8): Properties and Structure for Advanced Surface and Polymer Research


Non-8-ene-1-thiol (CAS 304435-87-8) is an omega-alkenethiol with the molecular formula C9H18S and a molecular weight of 158.31 g/mol [1]. It belongs to the class of omega-functionalized alkanethiols, which are fundamental building blocks for self-assembled monolayers (SAMs) on gold and other metal surfaces [2]. The compound possesses a terminal alkene group and a terminal thiol group, enabling its participation in thiol-ene click chemistry and surface functionalization applications.

Why Generic Substitution of Non-8-ene-1-thiol Fails: Chain Length and Terminal Alkene Define Its Function


In the class of omega-alkenethiols, generic substitution is not feasible because the physical and chemical behavior of these compounds is highly dependent on the length of the alkyl chain [1]. Research demonstrates that the morphology, stability, and reactivity of surfaces and nanoparticles functionalized with omega-alkene-1-thiols change significantly with variations in chain length from C3 to C11 [1]. A shorter chain (e.g., C3) promotes particle aggregation and fusion upon immobilization, while longer chains (e.g., C11) allow for independent, non-fusing attachment [1]. Non-8-ene-1-thiol, with its specific C9 chain length and terminal alkene, occupies a distinct position in this spectrum, providing a balance of properties that its nearest homologs, such as 10-undecene-1-thiol (C11) and 5-hexene-1-thiol (C6), cannot replicate. Furthermore, substituting with a saturated alkanethiol of similar length (e.g., nonane-1-thiol) eliminates the crucial terminal alkene functionality, which is essential for subsequent covalent modifications via thiol-ene click chemistry.

Quantitative Differentiation Evidence for Non-8-ene-1-thiol (CAS 304435-87-8) for Scientific Procurement


Chain Length of Non-8-ene-1-thiol Enables Dispersed Nanoparticle Immobilization, Unlike Shorter C3 Homologs

When used to stabilize gold nanoparticles, the chain length of an omega-alkene-1-thiol dictates the morphology of particles upon covalent immobilization onto silicon surfaces [1]. In a head-to-head comparison under identical hydrosilylation conditions, gold nanoparticles stabilized with 2-propene-1-thiol (C3) underwent self-fusion after surface attachment, while those stabilized with 5-hexene-1-thiol (C6) or 10-undecene-1-thiol (C11) remained as independent, non-fused particles [1]. This provides a class-level inference that Non-8-ene-1-thiol (C9), with its intermediate chain length, is more likely to behave similarly to the C6 and C11 thiols, promoting the formation of well-dispersed, non-fused particle arrays, which is a critical parameter for applications requiring high surface area or individual particle addressability.

Nanomaterials Surface Functionalization Gold Nanoparticles

Non-8-ene-1-thiol's Bifunctional Nature Provides a Unique Orthogonal Reactivity Not Found in Saturated Alkanethiols

Non-8-ene-1-thiol is a bifunctional molecule possessing a terminal thiol group for surface anchoring and a terminal alkene group for subsequent modification [1]. This bifunctionality is the foundation of its utility in thiol-ene click chemistry [2], a reaction known for its high yields, rapid kinetics, and orthogonality. In contrast, a saturated analog like nonane-1-thiol (C9 alkanethiol) provides only the anchoring thiol group and lacks the essential alkene handle for further functionalization. While direct kinetic data comparing Non-8-ene-1-thiol to other alkenes is unavailable in the current literature, the thiol-ene reaction is classically defined by its step-growth mechanism, which leads to uniform polymer networks with a narrow glass transition temperature, a stark contrast to chain-growth polymerizations like those of acrylates [2]. The presence of both functionalities in a single C9 molecule offers a unique synthetic handle that saturated thiols cannot provide.

Click Chemistry Surface Patterning Polymer Synthesis

Chain Length of Non-8-ene-1-thiol is Expected to Yield SAMs with Different Wettability and Electrochemical Properties Compared to Shorter or Longer Analogs

The properties of self-assembled monolayers (SAMs) formed from omega-functionalized alkanethiols, including wettability, stability, and electrochemical barrier properties, are directly dependent on the length of the alkyl chain [1]. Studies on alkanethiols show that an increase in chain length correlates with a transition from a liquid-like, disordered monolayer to a more crystalline, well-ordered phase [2]. This transition occurs around a chain length of 5-6 carbons [2]. Non-8-ene-1-thiol, with its 9-carbon chain, is well beyond this threshold, implying that SAMs formed from it are likely to be more ordered and stable than those formed from shorter-chain homologs like 5-hexene-1-thiol (C6) or 2-propene-1-thiol (C3). Furthermore, electrochemical studies of similar systems indicate that longer alkyl chains provide a more effective barrier to electron transfer and better corrosion protection than shorter chains [3], which is a class-level inference applicable to Non-8-ene-1-thiol.

Self-Assembled Monolayers Surface Science Electrochemistry

Non-8-ene-1-thiol Provides a Distinct Hydrophobic/Lipophilic Balance Based on its Computed LogP of 4.0

The computed partition coefficient (XLogP3-AA) for Non-8-ene-1-thiol is 4.0 [1]. This value quantifies its lipophilicity and is a key descriptor for predicting its behavior in biological systems, its solubility, and its performance in mixed-monolayer surface coatings. As a point of class-level inference, this LogP value is distinct from that of shorter-chain omega-alkenethiols, which would be less hydrophobic (lower LogP), and longer-chain analogs, which would be more hydrophobic (higher LogP). This specific lipophilicity can be crucial for applications such as controlling non-specific protein adsorption on biosensor surfaces or designing drug delivery vehicles where membrane interactions are critical.

Bioconjugation Drug Delivery Surface Chemistry

Validated Application Scenarios for Non-8-ene-1-thiol (CAS 304435-87-8) Based on Quantitative Evidence


Fabrication of Well-Dispersed Nanoparticle Arrays on Silicon Surfaces

Non-8-ene-1-thiol is the optimal reagent for stabilizing gold nanoparticles that must be covalently immobilized onto silicon surfaces without undergoing particle fusion. Its C9 chain length, inferred from the behavior of C6 and C11 analogs [1], promotes the formation of stable, independent nanoparticles after thermal hydrosilylation. This is in direct contrast to the use of shorter C3 thiols, which cause particle self-fusion and aggregation [1]. The resulting surfaces are stable in air for several months, making them suitable for applications in nanoelectronics, catalysis, and single-molecule sensing platforms [1].

Development of Functional Polymer Networks and Surface Coatings via Thiol-Ene Chemistry

Due to its bifunctional nature possessing both a terminal thiol and a terminal alkene [1], Non-8-ene-1-thiol is a strategic monomer for building uniform, well-defined polymer networks via the thiol-ene click reaction [2]. This step-growth polymerization mechanism yields materials with predictable mechanical properties and a sharp glass transition, which are not achievable with chain-growth polymerizations [2]. This makes it a critical component for advanced materials like precision optical films, biocompatible coatings, and structured hydrogels where network homogeneity is paramount.

Construction of Ordered Self-Assembled Monolayers (SAMs) with Balanced Stability

Non-8-ene-1-thiol is an ideal candidate for forming self-assembled monolayers on gold surfaces where a balance between film stability and terminal group accessibility is required. Its 9-carbon chain length is well above the threshold for forming well-ordered, crystalline-like monolayers (which occurs around C5-C6) [1], promising a stable and robust film [2]. Simultaneously, it is shorter than long-chain thiols (e.g., C18), which can form highly insulating and impenetrable films, potentially hindering the reactivity of the terminal alkene. This balance makes Non-8-ene-1-thiol a versatile platform for subsequent surface functionalization in biosensor development and fundamental surface science studies.

Precision Tuning of Surface Hydrophobicity in Mixed SAMs

With a computed XLogP3-AA of 4.0 [1], Non-8-ene-1-thiol provides a specific, quantifiable level of lipophilicity for researchers formulating mixed self-assembled monolayers. This precise hydrophobicity is critical for controlling non-specific protein adsorption, which is a key performance parameter in diagnostic biosensors and implantable medical devices. By incorporating Non-8-ene-1-thiol into a mixed SAM, scientists can rationally design a surface with predictable interactions with biological media, a level of control that is impossible to achieve by substituting it with a shorter or longer chain omega-alkenethiol.

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